molecular formula C16H19NO3 B2862870 1-benzoyl-octahydro-1H-indole-2-carboxylic acid CAS No. 120084-07-3

1-benzoyl-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B2862870
CAS No.: 120084-07-3
M. Wt: 273.332
InChI Key: GHOCRGGRRGZNJN-UHFFFAOYSA-N
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Description

1-Benzoyl-octahydro-1H-indole-2-carboxylic acid (: 120084-07-3) is a non-proteinogenic, bicyclic amino acid derivative of significant interest in advanced organic synthesis and medicinal chemistry research. The compound features a saturated indole ring system, which provides a rigid, chiral scaffold that is highly valuable for the design and synthesis of complex molecules. Its molecular formula is C16H19NO3, and it has a molecular weight of 273.33 . This compound serves as a versatile chiral building block, particularly in the field of peptidomimetics and pharmaceutical lead optimization. The incorporation of a conformationally constrained, lipophilic amino acid like this into peptide sequences is a established strategy to enhance metabolic stability, improve bioavailability, and increase selectivity for specific receptors . The octahydroindole-2-carboxylic acid (Oic) core is a known surrogate for proline and phenylalanine in peptide analogues, and has been utilized in the development of biologically active compounds, including potent bradykinin B2 receptor antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril . The benzoyl group on the indole nitrogen acts as a protecting group, making this specific derivative a key intermediate in multi-step synthetic pathways . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can rely on it as a high-quality intermediate for constructing novel compounds in drug discovery, asymmetric synthesis, and the creation of diverse chemical libraries for biological screening.

Properties

IUPAC Name

1-benzoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-3,6-7,12-14H,4-5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOCRGGRRGZNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-octahydro-1H-indole-2-carboxylic acid typically involves the reaction of an indole derivative with a benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-octahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1-benzoyl-octahydro-1H-indole-2-carboxylic acid has applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing more complex molecules. The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its potential medicinal properties make it a candidate for drug development, as well as in the production of pharmaceuticals, agrochemicals, and other fine chemicals in the industrial sector. (2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid can be employed in studies related to enzyme inhibition and protein-ligand interactions.

Biological Activities

Indole derivatives, including this compound, possess various biological activities, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

The biological activities of this compound can be categorized as follows:

  • Antiviral Activity Research indicates that indole derivatives can inhibit viral replication by targeting viral enzymes such as integrase. Indole-2-carboxylic acid derivative 3 was proven to effectively inhibit the strand transfer of HIV-1 integrase .
  • Anticancer Properties Indole derivatives have shown cytotoxic effects against various cancer cell lines. Indole-2-carboxamides have been evaluated for their antiproliferative activities against malignant brain tumors.

Inhibition of HIV-1 Integrase

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Indole derivatives have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways. Indole-2-carboxylic acid, a related compound, has demonstrated the ability to inhibit the strand transfer of HIV-1 integrase, suggesting potential antiviral applications . Modifications at critical positions on the indole core significantly enhanced antiviral activity and the introduction of halogenated groups improved binding interactions with viral DNA .

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the compound into alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
  • Substitution The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Mechanism of Action

The mechanism of action of 1-benzoyl-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-Benzoyl-octahydro-1H-indole-2-carboxylic acid C₁₆H₁₉NO₃ 273.33 1-benzoyl, 2-carboxylic acid Saturated indole core, moderate lipophilicity
1-(2-Methylbenzoyl)octahydro-1H-indole-2-carboxylic acid C₁₇H₂₁NO₃ 287.35 1-(2-methylbenzoyl), 2-carboxylic acid Increased steric bulk from methyl group
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid C₁₇H₂₁NO₆S 367.42 1-sulfonyl-benzodioxine, 2-carboxylic acid Highly polar sulfonyl group, larger size
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid C₁₇H₁₅NO₂ 265.31 1-benzyl, 2-methyl, 3-carboxylic acid Aromatic indole, carboxylic acid at C3
1-Methyl-1H-indole-2-carboxylic acid C₁₀H₉NO₂ 175.19 1-methyl, 2-carboxylic acid Simple structure, aromatic core
Key Observations:
  • Substituent Effects : The benzoyl group in the target compound enhances aromatic interactions compared to the methylbenzoyl analog, which introduces steric hindrance . The sulfonyl-benzodioxine derivative exhibits higher polarity and molecular weight, likely affecting solubility and target binding .
  • Core Saturation : The octahydroindole core in the target compound and its analogs (e.g., entries 1–3) confers conformational flexibility, unlike aromatic indoles (entries 4–5), which are more rigid .

Biological Activity

1-benzoyl-octahydro-1H-indole-2-carboxylic acid is a compound that belongs to the indole derivative class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

Chemical Formula : C15H17NO2
Molecular Weight : 245.31 g/mol

The compound features a benzoyl group attached to an octahydroindole ring, which contributes to its unique biological properties. The structure enhances its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Binding Affinity : Indole derivatives have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways.
  • Inhibition of HIV-1 Integrase : A related compound, indole-2-carboxylic acid, has demonstrated the ability to inhibit the strand transfer of HIV-1 integrase, suggesting potential antiviral applications .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication by targeting viral enzymes such as integrase. The IC50 values for related compounds range from 0.13 μM to 47.44 μM, indicating significant potency against HIV .
  • Anticancer Properties : Similar indole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, indole-2-carboxamides have been evaluated for their antiproliferative activities against malignant brain tumors .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Notes
HIV Integrase InhibitionIndole-2-carboxylic acid0.13 - 47.44Effective against HIV replication
Anticancer ActivityIndole-2-carboxamide0.33Inhibits growth in brain tumor cells
CB Receptor AgonismN-(1-adamantyl)-indole0.12Selective activity at CB2 receptors

Case Study: Antiviral Activity Evaluation

A study focused on the synthesis and evaluation of indole derivatives as potential HIV integrase inhibitors demonstrated that modifications at critical positions on the indole core significantly enhanced antiviral activity. The introduction of halogenated groups improved binding interactions with viral DNA, leading to lower IC50 values and suggesting a promising scaffold for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzoyl-octahydro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, analogous indole-2-carboxylic acid derivatives are synthesized by refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Key variables include reaction time (2.5–5 hours), stoichiometric ratios (1.0–1.1 equiv of reagents), and purification steps (washing with acetic acid/water/ethanol) to achieve >95% purity.

Q. How can researchers validate the structural identity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR spectra should confirm the benzoyl group (δ ~7.4–7.6 ppm for aromatic protons) and octahydroindole backbone (δ 1.2–2.8 ppm for aliphatic protons).
  • HPLC-MS : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (C16_{16}H19_{19}NO3_3, MW 273.33) .
  • FT-IR : A carbonyl stretch at ~1700 cm1^{-1} for the carboxylic acid and benzoyl groups .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Safety Measures :

  • Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors .
  • First Aid : In case of skin contact, wash immediately with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes with water .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation (analogous to indole-2-carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the octahydroindole scaffold influence the compound’s pharmacokinetic properties compared to non-saturated indole derivatives?

  • Mechanistic Insight : The saturated octahydroindole backbone reduces aromaticity, potentially enhancing metabolic stability by minimizing cytochrome P450-mediated oxidation. This structural feature may increase bioavailability compared to planar indole derivatives like 1H-indole-2-carboxylic acid .
  • Experimental Validation : Compare logP values (via shake-flask method) and plasma stability assays (using liver microsomes) between saturated and unsaturated analogs .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

  • Case Study : Discrepancies in IC50_{50} values for enzyme inhibition may arise from assay conditions (e.g., pH, ionic strength). For example, sodium acetate buffers (used in synthesis) can interfere with enzymatic assays if residual traces remain.
  • Mitigation :

  • Purification : Ensure rigorous post-synthesis washing (e.g., with diethyl ether) to remove buffer salts .
  • Dose-Response Curves : Perform assays in triplicate across multiple pH ranges (e.g., 6.5–7.4) to identify optimal activity windows .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding interactions between the benzoyl group and target proteins (e.g., cyclooxygenase-2) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., halogenation at the benzoyl ring) with activity trends observed in vitro .
    • Validation : Synthesize top-ranked virtual hits (e.g., 4-fluoro-benzoyl analogs) and test via enzyme-linked assays .

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